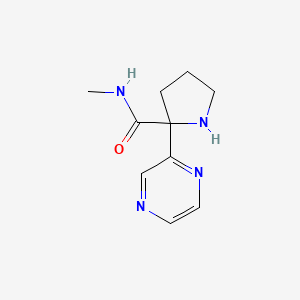

N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide

Description

Discovery and Development Timeline

The development of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide emerges from the broader historical context of pyrazine carboxamide research, which gained significant momentum in the mid-20th century with the investigation of related compounds for their diverse biological properties. The synthesis and characterization of substituted pyrazinecarboxamides have been documented extensively, with foundational work establishing the general procedures for pyrazinecarboxamide synthesis appearing in scientific literature as early as 2007. These early synthetic methodologies provided the groundwork for developing more complex derivatives, including the this compound structure that would later emerge as a compound of interest.

The specific compound under examination has been assigned multiple Chemical Abstracts Service registry numbers, including 1316218-42-4 and 82530-96-9, indicating its recognition and cataloging within chemical databases over time. This dual registration reflects the compound's increasing importance in chemical research and its incorporation into various commercial and research databases. The timeline of patent applications and scientific publications suggests that interest in this particular structural arrangement intensified during the early 21st century, coinciding with advances in synthetic methodologies for heterocyclic compounds and increased understanding of structure-activity relationships in pharmaceutical research.

The development trajectory of this compound is closely linked to broader research initiatives investigating pyrazine derivatives as potential therapeutic agents. Patent literature from recent years demonstrates continued innovation in synthetic approaches to related structures, with particular emphasis on developing efficient synthetic routes that can accommodate the complex stereochemical requirements of pyrrolidine-containing compounds. These developments have been supported by advances in analytical techniques, including Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which have enabled precise characterization of the compound's structural features and confirmation of synthetic success.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its incorporation of two fundamentally different nitrogen-containing ring systems. The pyrazine component represents a six-membered aromatic heterocycle containing two nitrogen atoms in para positions, contributing to the compound's electronic properties and potential for π-π interactions. This aromatic system provides planarity and extended conjugation that can influence the compound's binding interactions and overall molecular behavior. The structural characteristics of the pyrazine ring have been extensively studied, with crystallographic analyses revealing bond lengths and angles consistent with aromatic character and minimal deviation from planarity.

The pyrrolidine component introduces a five-membered saturated heterocycle that imparts conformational flexibility and three-dimensional character to the overall molecular structure. This ring system has been recognized as a versatile scaffold in drug discovery, with the pyrrolidine framework appearing in numerous bioactive compounds across diverse therapeutic areas. The combination of these two distinct heterocyclic systems creates a unique molecular architecture that bridges the gap between rigid aromatic systems and flexible aliphatic frameworks, potentially offering advantages in terms of binding specificity and selectivity.

The carboxamide linking group between the pyrazine and pyrrolidine systems serves as both a structural connector and a functional element capable of participating in hydrogen bonding interactions. This amide functionality contributes to the compound's potential for forming intermolecular associations and influences its physicochemical properties, including solubility characteristics and thermal stability. The methylation of the amide nitrogen introduces additional structural complexity while potentially modifying the compound's hydrogen bonding capacity and overall molecular polarity.

Table 1: Structural Characteristics of this compound

Relevance to Contemporary Chemical Research

Contemporary chemical research has increasingly focused on this compound and related structures due to their potential applications in pharmaceutical development and materials science. Recent investigations have revealed that compounds incorporating similar structural motifs demonstrate significant biological activity, with research indicating effectiveness against various cancer cell lines and viral infections. This biological relevance has positioned the compound as an important target for medicinal chemistry research, where understanding structure-activity relationships is crucial for optimizing therapeutic potential.

The compound's relevance extends beyond immediate pharmaceutical applications to broader questions in chemical biology and drug design. The unique combination of aromatic and aliphatic heterocyclic systems provides researchers with opportunities to investigate how different structural elements contribute to biological activity and selectivity. Advanced synthetic methodologies for preparing pyrrolidine derivatives have been developed specifically to address the challenges associated with constructing these complex molecular architectures, including considerations of stereochemistry and regioselectivity.

Modern analytical techniques have enhanced understanding of the compound's physical and chemical properties, contributing to its growing importance in contemporary research. The development of specialized screening libraries that incorporate pyrrolidine-containing compounds reflects the recognition of this structural class as privileged scaffolds in drug discovery. These libraries enable systematic investigation of structure-activity relationships and facilitate the identification of compounds with improved pharmacological profiles.

Table 2: Contemporary Research Applications of this compound

The integration of computational chemistry approaches with experimental investigations has further enhanced the compound's relevance to contemporary research. Molecular modeling studies provide insights into conformational preferences and potential binding modes, while synthetic chemistry continues to develop new approaches for accessing related structures with improved properties. This multidisciplinary approach exemplifies the modern paradigm of chemical research, where theoretical predictions and experimental validation work in concert to advance understanding of complex molecular systems.

Properties

IUPAC Name |

N-methyl-2-pyrazin-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c1-11-9(15)10(3-2-4-14-10)8-7-12-5-6-13-8/h5-7,14H,2-4H2,1H3,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVQPIFJCFXMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCCN1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrrolidine precursors : Often derived from chiral amino acids such as L-proline or its derivatives, which provide stereochemical control.

- Pyrazin-2-yl source : Pyrazine derivatives or halogenated pyrazines used for nucleophilic substitution or cross-coupling reactions.

- Amidation reagents : Methylamine or methylamine equivalents for N-methyl carboxamide formation.

Synthetic Route Overview

A representative synthetic sequence includes:

Pyrrolidine ring functionalization : Starting from a chiral pyrrolidine or pyrrolidone intermediate, functional groups are introduced or modified to allow subsequent coupling.

Attachment of the pyrazin-2-yl substituent : This can be achieved via nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) on appropriately functionalized pyrazine rings.

Formation of carboxamide : Conversion of carboxylic acid or ester intermediates into the N-methyl carboxamide using methylamine under coupling conditions (e.g., using coupling agents such as TBTU, EDCI, or carbodiimides).

Purification and isolation : The final compound is purified by crystallization or chromatography, often followed by characterization via NMR, IR, and mass spectrometry.

Detailed Example from Literature

A closely related synthetic approach is described in a patent (WO2021005484A1) for pyrrolidine compounds, which includes amidation and coupling steps similar to those required for this compound. Although this patent primarily focuses on upadacitinib intermediates, the synthetic principles apply:

- Use of protected pyrrolidine intermediates.

- Stepwise introduction of substituents.

- Amidation under mild conditions to retain stereochemistry.

In one step, pyrrolidine derivatives are acylated with amines to form carboxamides, often using coupling agents in solvents like dichloromethane or DMF at room temperature.

Synthetic Details from Related Pyrrolidine Derivatives

From research articles on pyrrolidine derivatives synthesis:

- Starting from trans-4-hydroxy-L-proline , intermediates such as methyl 1-acyl-4-aminopyrrolidine-2-carboxylates are prepared via esterification, acylation, and nucleophilic substitution.

- Azide intermediates are hydrogenated catalytically to yield amines.

- Acylation of these amines with acyl chlorides or activated carboxylic acids leads to carboxamide derivatives.

- Amidation reactions typically use coupling agents like TBTU or EDCI with bases such as DIPEA in DMF for efficient amide bond formation.

Table of Typical Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Esterification | Methanol, acid catalyst | Methanol | Reflux | Converts acid to methyl ester |

| Acylation | Acyl chloride, base (e.g., triethylamine) | Dichloromethane | 0 °C to RT | Introduces acyl group |

| Azide substitution | Sodium azide | DMF | RT to 50 °C | Nucleophilic substitution |

| Catalytic hydrogenation | Pd/C, H2 | Ethanol | RT | Reduces azide to amine |

| Amidation (carboxamide formation) | Methylamine, TBTU or EDCI, DIPEA | DMF or DCM | RT | Coupling to form N-methyl carboxamide |

| Purification | Crystallization or chromatography | Various | RT | Final compound isolation and purification |

Research Findings and Optimization Notes

- Stereoselectivity is critical; starting from chiral precursors like L-proline ensures the desired stereochemistry at the pyrrolidine ring.

- Use of coupling agents such as TBTU or EDCI provides higher yields and milder reaction conditions compared to classical methods.

- Catalytic hydrogenation of azides to amines is preferred over harsher reduction methods to preserve sensitive functional groups.

- Solvent choice affects reaction rates and purity; DMF and dichloromethane are commonly used for amidation steps.

- Purification by crystallization at low temperatures (e.g., -16 °C to -20 °C) improves the isolation of pure compounds, as demonstrated in related pyrrolidine syntheses.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide and related compounds:

Key Structural and Functional Insights

Core Structure Flexibility :

- The pyrrolidine core in the target compound and analogs (e.g., Compound 21g, P3) allows for conformational tuning, which influences binding to biological targets. In contrast, rigid cores like benzimidazole (Compound 70) or pyridine (Compound 1) prioritize planar interactions .

Heterocyclic Substituents: Pyrazine (target compound, Compound 70, P3): Enhances hydrogen-bonding capacity and aromatic stacking, critical for antiviral and anticancer activities .

Substituent Effects :

- N-Methylation (target compound): Likely reduces polarity and enhances membrane permeability compared to unmethylated analogs.

- Bulkier groups (e.g., tert-butyl in P3, isopropyl in Compound 1): Improve target affinity but may reduce solubility. For instance, replacing isopropyl with cyclopropyl in Compound 1 decreased HCV inhibitory activity by 50% .

Contradictions and Limitations

- Biological Data Gaps : Direct activity data for the target compound are absent in the evidence; comparisons rely on structural analogs with varying therapeutic focuses (e.g., antiviral vs. anticancer).

- SAR Complexity : While pyrazine and pyrimidine substituents are interchangeable in some contexts (e.g., hydrogen bonding), their divergent electronic profiles (pyrazine: electron-deficient; pyrimidine: less so) may lead to unpredictable activity shifts .

Biological Activity

N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyrazine ring suggests potential interactions with nucleic acid synthesis pathways and enzyme inhibition.

Antimicrobial Activity

- Antimycobacterial Properties : Preliminary studies suggest that derivatives similar to this compound exhibit significant activity against Mycobacterium tuberculosis. For example, compounds with related structures have shown IC50 values lower than standard treatments like isoniazid .

- Antifungal Effects : The compound's structural analogs have demonstrated antifungal properties, inhibiting the growth of various fungal species in vitro .

Anti-inflammatory and Immunomodulatory Effects

Compounds that include a pyrazine moiety have been reported to exhibit anti-inflammatory activities by modulating cytokine production and inhibiting pathways involved in inflammation . This suggests that this compound could potentially be explored for treating inflammatory diseases.

Neuroprotective Activity

Recent findings indicate that pyrazine derivatives can enhance neuroprotection by reducing oxidative stress in neuronal cell lines. For instance, certain compounds demonstrated EC50 values indicating their effectiveness in protecting human microvascular endothelial cells from oxidative damage .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with pyrrolidine precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) is widely used. Purity validation requires HPLC (≥98% purity) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS) . For intermediates like pyrazine-2-carboxamide derivatives, crystallographic validation using SHELX-based refinement ensures stereochemical accuracy .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

- Methodological Answer : Solubility screening in DMSO followed by aqueous buffers (e.g., PBS at physiological pH) is critical. Stability assays under varying temperatures (4°C, 25°C) and light exposure should be conducted. Use lyophilization for long-term storage, and monitor degradation via LC-MS over time .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across different studies for this compound?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. Standardize protocols using reference compounds (e.g., positive controls) and validate batch-to-batch consistency via NMR and LC-MS. Replicate studies in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB database). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Optimize crystal growth via vapor diffusion in solvents like acetonitrile/water. Use the Olex2 interface for structure solution and refinement, ensuring R-factors < 5% for high confidence .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

- Methodological Answer : Systematically modify substituents on the pyrrolidine and pyrazine rings. For example, replacing the N-methyl group with bulkier alkyl chains may enhance target selectivity. Test analogs in vitro for potency (IC) and cytotoxicity (CC), followed by in vivo pharmacokinetic profiling (e.g., bioavailability, half-life) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize off-target effects?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with at least six data points. Include negative controls (vehicle-only) and counter-screens against related targets (e.g., kinases for kinase inhibitors). Analyze dose curves using nonlinear regression (GraphPad Prism) to calculate EC/IC values .

Q. What analytical techniques are critical for confirming compound identity post-synthesis?

- Methodological Answer : Combine -NMR (for proton environment), -NMR (for carbon framework), and HRMS (for molecular weight). For stereoisomers, chiral HPLC or X-ray crystallography is essential .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.